methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Description
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 24086-28-0) is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with a methyl group at position 3, a phenyl group at position 1, and a methyl ester at position 5. Its molecular formula is C₁₄H₁₂N₂O₂S, with a molar mass of 272.32 g/mol and a predicted density of 1.33 g/cm³ . The compound’s structure (SMILES: CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3) highlights its aromatic and electron-rich nature, making it a versatile intermediate in medicinal and materials chemistry .
Properties
CAS No. |
24086-28-0 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-9-11-8-12(14(17)18-2)19-13(11)16(15-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
YVCXWEOHTQHCQS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of appropriate thieno[2,3-c]pyrazole derivatives with methylating agents under controlled conditions . One common method includes the cyclization of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:
Reaction Conditions :
-
Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux for 6–8 hours .
-
Acidic Hydrolysis : HCl (6M), ethanol, reflux for 4–6 hours .
Example :
Key Data :
| Product | Melting Point | Solubility |
|---|---|---|
| Carboxylic acid derivative | 172–174°C | DMSO, Ethanol |
Nucleophilic Substitution at the Ester Group
The ester group reacts with nucleophiles such as hydrazines or amines to form hydrazides or amides:
Reaction with Hydrazine Hydrate :
Applications :
-
The carbohydrazide intermediate is used to synthesize thiosemicarbazides and triazole derivatives with antimicrobial activity .
Electrophilic Aromatic Substitution (EAS)
The thieno[2,3-c]pyrazole core participates in EAS reactions due to its electron-rich aromatic system. Key examples include:
Nitration
Reaction with nitric acid introduces nitro groups at position 4 of the thiophene ring:
Halogenation
Bromination or chlorination occurs at position 2 or 4 under mild conditions:
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides, forming fused pyrazolo-thieno heterocycles:
Example with Nitrile Oxide :
Reduction Reactions
The ester group can be reduced to a primary alcohol using LiAlH:
Cross-Coupling Reactions
Though limited by the absence of halogens in the parent compound, derivatives with halogen substituents (e.g., brominated analogs) undergo Suzuki-Miyaura couplings:
Example :
Thermal Decomposition
At temperatures >250°C, the ester undergoes decarboxylation to form 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole :
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is being studied for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[2,3-c]pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to optimize these compounds for enhanced efficacy and reduced toxicity.
Material Science
The compound's unique structure can be utilized in the development of new materials with specific electronic or optical properties.
Research Findings
- Polymer Chemistry : Incorporating thieno[2,3-c]pyrazole derivatives into polymer matrices has shown promise for creating materials with improved conductivity and stability under various environmental conditions.
Biological Studies
The biological implications of this compound are significant, particularly in understanding enzyme interactions and metabolic pathways.
Biochemical Applications
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes linked to inflammatory processes, providing a pathway for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs
Derivatives with Modified Ester/Carbohydrazide Groups
- Key Differences :
- The methyl ester in the parent compound enhances lipophilicity, favoring membrane permeability, while the carbohydrazide in Tpz-1 introduces hydrogen-bonding capacity, improving target interaction in cytotoxic applications .
- Tpz-1 (MW 390.44 g/mol) exhibits selective cytotoxicity, attributed to the 2-methoxybenzylidene group, which is absent in the parent compound .
Amino and Carboxamide Derivatives
- Key Differences :
Functional Analog: Pyrano[2,3-c]pyrazole Derivatives
- Key Differences: Pyrano derivatives exhibit higher yields in aqueous conditions (85–92%) due to green catalysis, while thieno analogs typically require organic solvents (e.g., ethanol) .
Biological Activity
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of interest due to its diverse biological activities. This compound belongs to the thieno[2,3-c]pyrazole class, which has been studied for various pharmacological properties. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data.
Structural Information
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 270.32 g/mol
- CAS Number : 24086-28-0
Antiviral Activity
Research has indicated that derivatives of thieno[2,3-c]pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising activity against the Tobacco Mosaic Virus (TMV). In a study, various derivatives were tested, revealing that certain modifications enhanced their antiviral efficacy significantly compared to standard treatments like ningnanmycin .
Anti-inflammatory and Analgesic Properties
Thieno[2,3-c]pyrazole derivatives have also been recognized for their anti-inflammatory effects. Studies have demonstrated that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-c]pyrazole derivatives has been explored against various bacterial strains. In vitro studies showed that certain compounds demonstrated significant inhibition against Bacillus subtilis, E. coli, and Aspergillus niger. The effectiveness of these compounds was evaluated against standard antibiotics, indicating their potential as alternative antimicrobial agents .
Study on TMV Activity
In a detailed investigation into the antiviral properties against TMV, a series of thieno[2,3-c]pyrazole derivatives were synthesized and tested. The results indicated varying degrees of activity with some compounds showing curative rates between 22.6% and 86.5%. Notably, one derivative (referred to as compound 3p) exhibited superior activity compared to conventional antiviral agents .
| Compound | Curative Rate (%) | Comparison Agent |
|---|---|---|
| 3p | 86.5 | Ningnanmycin |
| 3a | 22.6 | Ningnanmycin |
Anti-inflammatory Activity Assessment
A series of thieno[2,3-c]pyrazole derivatives were evaluated for their anti-inflammatory effects through in vivo models. The results showed that certain compounds could significantly reduce edema in carrageenan-induced models, demonstrating their potential therapeutic applications in inflammatory diseases.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% | 86% |
| Compound B | 61% | 93% |
Q & A
Q. What are the established synthetic routes for methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation or heterocyclic annulation. A common method involves reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃), yielding the thieno[2,3-c]pyrazole core . Alternative routes include using phenylhydrazine and ethyl acetoacetate derivatives to form pyrazole intermediates, followed by functionalization at the 5-position .
Q. Key Methodological Steps :
- Use of Na₂CO₃ as a base to deprotonate thioglycolate.
- Reflux conditions (e.g., ethanol, 80°C) to promote cyclization.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the compound purified and characterized post-synthesis?
Post-synthesis purification often involves recrystallization or chromatography. Characterization employs:
- NMR spectroscopy : To confirm substituent positions (e.g., phenyl at N1, methyl at C3) .
- IR spectroscopy : Identification of ester carbonyl (~1700 cm⁻¹) and aromatic C-H stretches .
- Mass spectrometry : Validation of molecular ion peaks (e.g., [M+H]⁺) .
- Elemental analysis : Confirmation of C, H, N, S content .
Q. What solvents and storage conditions are optimal for this compound?
The compound is soluble in DMSO (2 mg/mL) and polar aprotic solvents (DMF, DCM). Storage at -10 to -25°C under inert atmosphere (N₂/Ar) prevents decomposition. Avoid aqueous solutions to minimize ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in thieno[2,3-c]pyrazole synthesis?
Optimization strategies include:
- Solvent selection : Ethanol or water (with ZnO nanoparticles) improves cyclization efficiency compared to methanol .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substitutions .
- Temperature control : Reflux (80–100°C) balances reaction rate and byproduct suppression .
Q. Data-Driven Example :
| Condition | Yield (%) | Reference |
|---|---|---|
| Ethanol, Na₂CO₃ | 65–70 | |
| Water, ZnO NPs | 85–90 | |
| DMF, Pd(PPh₃)₄ | 75–80 |
Q. How can computational methods predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Mercury software : Analyzes crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to assess stability .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
Q. How are contradictions in crystallographic data resolved during structure refinement?
- SHELX refinement : Robust least-squares minimization resolves disordered atoms or twinning artifacts .
- Packing similarity analysis : Compares unit cell parameters with analogous structures to validate symmetry .
- High-resolution data : Collecting data at synchrotron facilities (λ < 1 Å) improves electron density maps for ambiguous regions .
Case Study : A 2022 study resolved a methyl group disorder in the thieno[2,3-c]pyrazole core using SHELXL’s PART instruction, assigning occupancy factors via iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
